2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (hereafter referred to as 2-CP-6-M-1,3,6,2-DDB) is a boron-containing heterocyclic compound that has been studied for its potential applications in various scientific research fields. It has been found to have several biochemical and physiological effects, as well as some advantages and limitations for lab experiments.
Scientific Research Applications
- Antimicrobial Agents : Researchers have explored the antimicrobial potential of 4-chlorophenethylamine derivatives. These compounds could serve as building blocks for novel antibiotics or antifungal drugs .
- Anticancer Agents : Investigations into the anticancer properties of related compounds suggest that 4-chlorophenethylamine derivatives might inhibit cancer cell growth. Further studies are needed to validate their efficacy .
- Boronic Acid Derivatives : 4-chlorophenethylamine derivatives containing boron atoms have been used in catalytic reactions. These compounds participate in Suzuki-Miyaura cross-coupling reactions, which are essential in organic synthesis .
- Boron-Containing Polymers : Researchers have explored the incorporation of 4-chlorophenethylamine derivatives into polymers. These boron-containing polymers exhibit unique properties, such as enhanced thermal stability and flame retardancy .
- Quantum Chemical Studies : The molecular structure of 4-chlorophenethylamine and its derivatives has been investigated using computational methods. These studies provide insights into their electronic properties, reactivity, and stability .
- Serotonin Receptors : Some derivatives of 4-chlorophenethylamine interact with serotonin receptors. Understanding their binding affinity and selectivity can aid in drug design targeting serotonin-related disorders .
- Boron-Containing Herbicides : Researchers have explored the use of boron-containing compounds, including 4-chlorophenethylamine derivatives, as potential herbicides. These compounds may offer an eco-friendly alternative to conventional herbicides .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science
Computational Chemistry and Molecular Modeling
Biological Activity and Receptor Binding
Environmental Chemistry
properties
IUPAC Name |
2-(4-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BClNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNGOMKOQANLLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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